Lipophilicity Shift vs. 2,7-Dimethyl Analog
The target compound demonstrates a computed XLogP3-AA of 1.0 [1], whereas the 2,7-dimethyl analog (CAS 51596-06-6) has a predicted ACD/LogP of -1.06 . This quantified difference of approximately 2.06 log units indicates that the isopropyl substitution at position 7 dramatically increases lipophilicity compared to a methyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 (computed) |
| Comparator Or Baseline | 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one: ACD/LogP = -1.06 |
| Quantified Difference | ΔLogP ≈ +2.06 log units (target more lipophilic) |
| Conditions | Computed values: PubChem XLogP3 3.0 (target) vs. ACD/Labs Percepta v14.0 (comparator); both are in silico predictions |
Why This Matters
A >2 log unit difference in LogP fundamentally alters compound solubility, permeability, and non-specific binding, making this compound a distinct chemical tool for probing structure-activity relationships where lipophilicity is a variable.
- [1] PubChem. (2025). Compound Summary for CID 136773956, 2-Methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/136773956 View Source
